

# In-depth Technical Guide to 1,2,3-Trimethyldiaziridine: Spectroscopic Data and Synthesis

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## Compound of Interest

Compound Name: 1,2,3-Trimethyldiaziridine

Cat. No.: B15419450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **1,2,3-trimethyldiaziridine**. The information is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental context.

## Spectroscopic Data

The following sections present the available spectroscopic data for **1,2,3-trimethyldiaziridine**, structured for clarity and comparative analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published  $^1\text{H}$  NMR spectrum for **1,2,3-trimethyldiaziridine** is not readily available in the public domain, studies on its molecular structure have confirmed its existence as a single conformer in a  $\text{CDCl}_3$  solution. The molecule possesses a trans-configuration of the methyl groups attached to the nitrogen atoms of the diaziridine ring.

A  $^{13}\text{C}$  NMR spectrum has been recorded on a Bruker AM-300 instrument.<sup>[1]</sup> Although the specific chemical shifts are not detailed in publicly accessible records, the data is cataloged and available through specialized databases.

Table 1: Summary of NMR Spectroscopic Information

Nucleus	Solvent	Instrument	Observations
$^1\text{H}$	$\text{CDCl}_3$	Not specified	Single conformer observed
$^{13}\text{C}$	Not specified	Bruker AM-300	Spectrum data available through Wiley-VCH GmbH[1]

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for **1,2,3-trimethyldiaziridine** is available through the National Institute of Standards and Technology (NIST) database.[1] The analysis reveals a molecular ion and several characteristic fragment ions.

Table 2: Key Mass Spectrometry Data (GC-MS)

m/z (Mass-to-Charge Ratio)	Interpretation	Library	NIST Number
42	Top Peak	Main library	283157[1]
56	2nd Highest Peak	Main library	283157[1]
57	3rd Highest Peak	Main library	283157[1]
Not specified	Molecular Ion ( $\text{M}^+$ )	Main library	283157[1]

## Infrared (IR) Spectroscopy

Specific infrared absorption data for **1,2,3-trimethyldiaziridine** is not available in the surveyed literature. However, characteristic IR absorptions for related diaziridine structures can be inferred.

Table 3: Expected Infrared Absorption Regions for Diaziridines

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C-H Stretch (Alkyl)	2950 - 2850	Medium to Strong
C-N Stretch	1250 - 1020	Medium
N-N Stretch	(Highly variable, often weak)	Weak

## Experimental Protocols

### Synthesis of 1,2,3-Trimethyldiaziridine

A general and plausible method for the synthesis of 1,2,3-trialkyldiaziridines involves the reaction of an N-chloroalkylamine with a primary aliphatic amine, often under high pressure.<sup>[2]</sup> The following is a detailed, generalized protocol adapted for the specific synthesis of **1,2,3-trimethyldiaziridine**.

Materials:

- N-chloroethylamine
- Methylamine
- Aprotic solvent (e.g., diethyl ether, dichloromethane)
- High-pressure reaction vessel

Procedure:

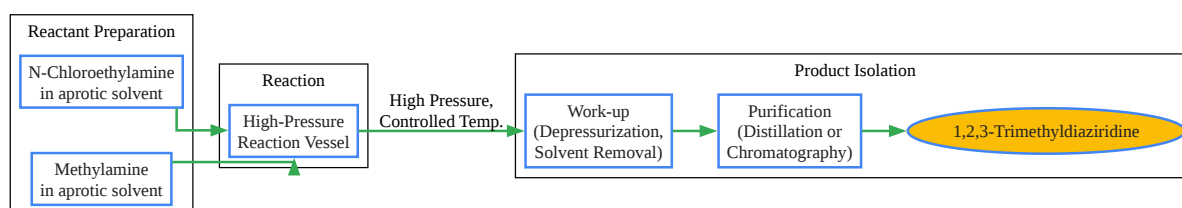
- Preparation of Reactants: A solution of N-chloroethylamine in an aprotic solvent is prepared. A separate solution of methylamine in the same solvent is also prepared.
- Reaction Setup: The solutions of N-chloroethylamine and methylamine are introduced into a high-pressure reaction vessel.
- Reaction Conditions: The reaction mixture is subjected to high pressure and stirred at a controlled temperature. The specific pressure and temperature parameters would need to be optimized for this particular reaction.

- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to yield pure **1,2,3-trimethyldiaziridine**.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **1,2,3-trimethyldiaziridine**.



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Caption: Proposed synthesis workflow for **1,2,3-trimethyldiaziridine**.

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## References

- 1. 1,2,3-Trimethyldiaziridine | C<sub>4</sub>H<sub>10</sub>N<sub>2</sub> | CID 535660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
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